molecular formula C20H27BrN2O5S B3996932 Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate

Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate

Cat. No.: B3996932
M. Wt: 487.4 g/mol
InChI Key: SEJNIOZAMKEUHS-UHFFFAOYSA-N
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Description

Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chloride as the reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:

    Piperidine-4-carboxylic acid: Lacks the bromophenyl and sulfonyl groups, making it less versatile in terms of chemical reactivity.

    4-Bromophenylsulfonylpiperidine: Lacks the ester group, which may affect its solubility and reactivity.

    N-Substituted Piperidines: These compounds have different substituents on the nitrogen atom, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

ethyl 1-[1-(4-bromophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27BrN2O5S/c1-2-28-20(25)16-7-11-22(12-8-16)19(24)15-9-13-23(14-10-15)29(26,27)18-5-3-17(21)4-6-18/h3-6,15-16H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJNIOZAMKEUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate
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Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate
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Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate
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Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate
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Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate
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Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate

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